10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
(±)9-HODE is one of the two racemic monohydroxy fatty acids resulting from the non-enzymatic oxidation of linoleic acid. Approximately equal proportions of both isomers are found in mitochondrial and plasma membranes of rabbit reticulocytes. Oxidized LDL contains significant amounts of esterified 9- and 13-HpODEs and HODEs.
9-Hode, also known as (10E, 12Z)-9-hode or 9-(e, z)-hode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 9-hode is considered to be an octadecanoid lipid molecule. 9-Hode is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 9-Hode has been primarily detected in urine. Within the cell, 9-hode is primarily located in the membrane (predicted from logP) and cytoplasm. 9-Hode can be converted into 9-oxo-ode.
9-HODE is a HODE that consists of (10E,12Z)-octadecadienoic acid with the hydroxy substituent located at position 9. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a 9-HODE(1-).
9-Hode, also known as (10E, 12Z)-9-hode or 9-(e, z)-hode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 9-hode is considered to be an octadecanoid lipid molecule. 9-Hode is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 9-Hode has been primarily detected in urine. Within the cell, 9-hode is primarily located in the membrane (predicted from logP) and cytoplasm. 9-Hode can be converted into 9-oxo-ode.
9-HODE is a HODE that consists of (10E,12Z)-octadecadienoic acid with the hydroxy substituent located at position 9. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a 9-HODE(1-).
Brand Name:
Vulcanchem
CAS No.:
98524-19-7
VCID:
VC21239960
InChI:
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
SMILES:
CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Molecular Formula:
C18H32O3
Molecular Weight:
296.4 g/mol
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
CAS No.: 98524-19-7
Cat. No.: VC21239960
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)9-HODE is one of the two racemic monohydroxy fatty acids resulting from the non-enzymatic oxidation of linoleic acid. Approximately equal proportions of both isomers are found in mitochondrial and plasma membranes of rabbit reticulocytes. Oxidized LDL contains significant amounts of esterified 9- and 13-HpODEs and HODEs. 9-Hode, also known as (10E, 12Z)-9-hode or 9-(e, z)-hode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 9-hode is considered to be an octadecanoid lipid molecule. 9-Hode is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 9-Hode has been primarily detected in urine. Within the cell, 9-hode is primarily located in the membrane (predicted from logP) and cytoplasm. 9-Hode can be converted into 9-oxo-ode. 9-HODE is a HODE that consists of (10E,12Z)-octadecadienoic acid with the hydroxy substituent located at position 9. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a 9-HODE(1-). |
|---|---|
| CAS No. | 98524-19-7 |
| Molecular Formula | C18H32O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ |
| Standard InChI Key | NPDSHTNEKLQQIJ-ZJHFMPGASA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O |
| SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator